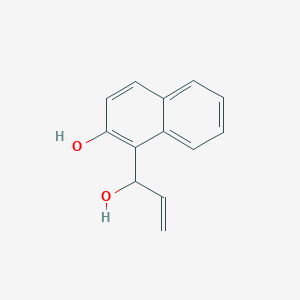
1-(1-Hydroxyallyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxyallyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to an allyl group, which is further connected to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyallyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxylative dearomatization of 2-naphthols using oxaziridines as oxidants. This method is known for its high yield and enantioselectivity . Another method involves the use of bromodimethylsulfonium bromide (BDMS) to cleave C–S bonds in naphthalene-2-ol sulfides, followed by reaction with water to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylative dearomatization processes. These processes are optimized for high efficiency and selectivity, often employing complex catalysts and phase-transfer catalysts under basic conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Hydroxyallyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include oxaziridines and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxyallyl)naphthalen-2-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxyallyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxynaphthalene: Similar in structure but lacks the allyl group, leading to different reactivity and applications.
1-Naphthol: Another naphthol derivative with different substitution patterns and properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(1-hydroxyprop-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-11(14)13-10-6-4-3-5-9(10)7-8-12(13)15/h2-8,11,14-15H,1H2 |
InChI-Schlüssel |
BFLJNVAQELSQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=C(C=CC2=CC=CC=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


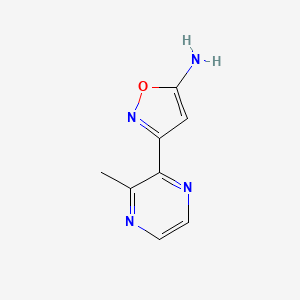
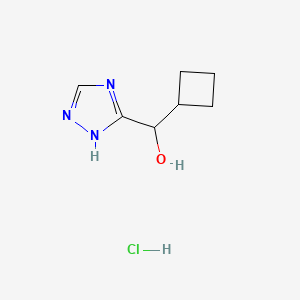
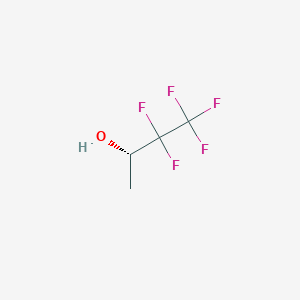
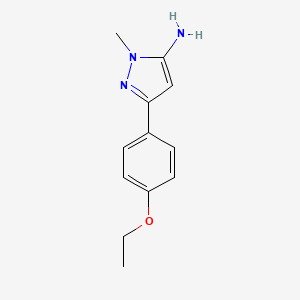
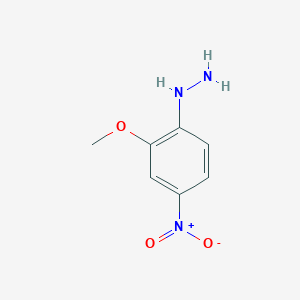
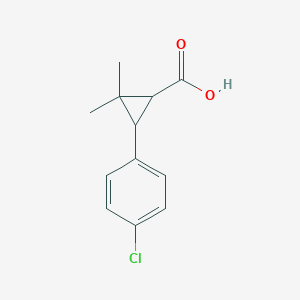
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
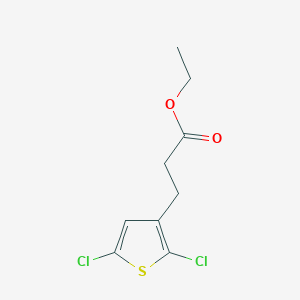
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
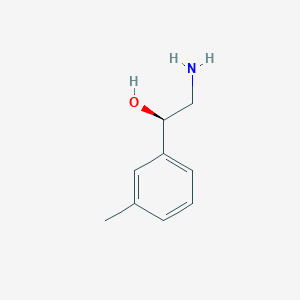
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)


![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
